5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

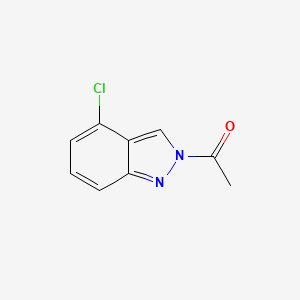

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1354555-25-1 . Its IUPAC name is 5-hydroxy-1,6-naphthyridine-2-carboxylic acid . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives, which include 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid, have been extensively studied . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular weight of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is 190.16 . The InChI code for this compound is 1S/C9H6N2O3/c12-8-5-1-2-7 (9 (13)14)11-6 (5)3-4-10-8/h1-4H, (H,10,12) (H,13,14) .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid, has been explored with various reagents . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .Physical And Chemical Properties Analysis

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a powder that is stored at room temperature .科学的研究の応用

Anticancer Properties

1,6-Naphthyridines, which include “5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid”, have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Anti-HIV Activity

1,6-Naphthyridines have also been found to have anti-human immunodeficiency virus (HIV) properties . This makes them a potential candidate for the development of new antiviral drugs.

Antimicrobial Properties

These compounds have shown antimicrobial activities , which could be useful in the development of new antibiotics or other types of antimicrobial agents.

Analgesic Properties

1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain relief medications.

Anti-inflammatory Properties

These compounds have also been found to have anti-inflammatory properties , which could be useful in the treatment of various inflammatory conditions.

Antioxidant Properties

1,6-Naphthyridines have been found to have antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Use in Synthesis of Amides

Substituted amides of 2-styrylnicotinic acid have been obtained by condensation of 2-methylnicotinic acid arylamides with benzaldehyde . These undergo cyclization to 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives when they are heated in polyphosphoric acid .

Use in PARP Inhibitors

Poly-ADP-ribose-polymerase (PARP) inhibitors have achieved regulatory approval in oncology for homologous recombination repair deficient tumors including BRCA mutation . “5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid” could potentially be used in the development of these inhibitors.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid involves the condensation of 2-cyanopyridine with malonic acid followed by decarboxylation and oxidation.", "Starting Materials": [ "2-cyanopyridine", "malonic acid", "sodium ethoxide", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-cyanopyridine with malonic acid in the presence of sodium ethoxide to form 5-cyano-4,5-dihydro-2-methyl-1,3-thiazole-4-carboxylic acid.", "Step 2: Decarboxylation of the intermediate product in the presence of sodium hydroxide to form 5-cyano-4,5-dihydro-2-methyl-1,3-thiazole.", "Step 3: Oxidation of the intermediate product with hydrogen peroxide to form 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid." ] } | |

CAS番号 |

1354555-25-1 |

製品名 |

5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid |

分子式 |

C9H6N2O3 |

分子量 |

190.16 g/mol |

IUPAC名 |

5-oxo-6H-1,6-naphthyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-1-2-7(9(13)14)11-6(5)3-4-10-8/h1-4H,(H,10,12)(H,13,14) |

InChIキー |

LHEFMWJEBKLQGN-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O |

正規SMILES |

C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)

![tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1456288.png)